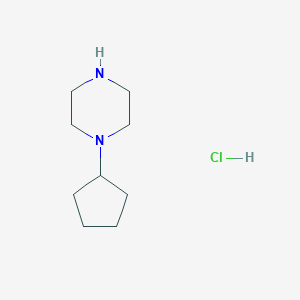
1-Cyclopentylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylpiperazine hydrochloride is a chemical compound with the molecular formula C9H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopentylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction .
Another method involves the Ugi reaction, which is a multi-component reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative . This reaction is known for its efficiency and versatility in producing a wide range of piperazine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylpiperazine N-oxide, while reduction may produce cyclopentylpiperazine derivatives with different degrees of hydrogenation.
Applications De Recherche Scientifique
1-Cyclopentylpiperazine hydrochloride has a wide range of scientific research applications:
Biology: It is employed in the study of biological pathways and interactions, particularly in the context of receptor binding and signal transduction.
Mécanisme D'action
The mechanism of action of 1-Cyclopentylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various physiological effects . The compound may also interact with other receptors and pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
1-Cyclopentylpiperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of a cyclopentyl group.
1-Phenylpiperazine: Contains a phenyl group, leading to different chemical and biological properties.
1-Benzylpiperazine: Known for its stimulant effects and different pharmacological profile.
The uniqueness of this compound lies in its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H19ClN2 |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
1-cyclopentylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;/h9-10H,1-8H2;1H |
Clé InChI |
YJWOOKNYDBGALO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


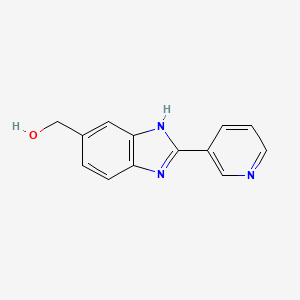
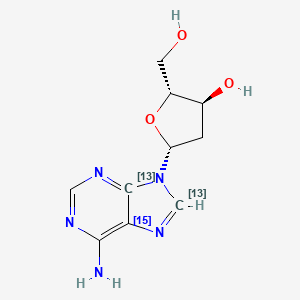
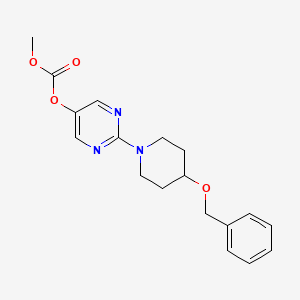
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
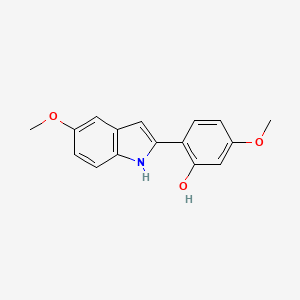
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
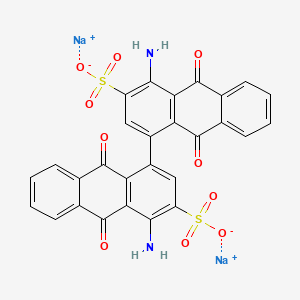
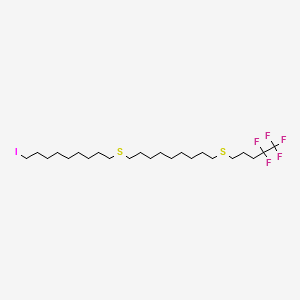
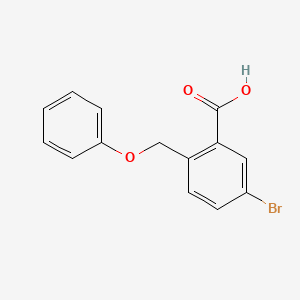
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
